3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile
Description
Properties
IUPAC Name |
3-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3OS/c14-7-9-2-1-3-10(6-9)12-11(8-17)16-4-5-18-13(16)15-12/h1-6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHMSNUQRIMNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(N3C=CSC3=N2)C=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the nitrile group yields an amine .
Scientific Research Applications
Synthesis of 3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from imidazo[2,1-b][1,3]thiazole derivatives through the introduction of formyl and benzonitrile groups. The general synthetic route includes:
- Formation of Imidazo[2,1-b][1,3]thiazole : This is achieved via cyclization reactions involving thiosemicarbazides and suitable carbonyl compounds.
- Introduction of Formyl Group : The formyl group is introduced through Vilsmeier-Haack reaction or similar methods.
- Benzonitrile Coupling : The final step involves coupling with benzonitrile to yield the target compound.
Anticancer Activity
Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole moiety exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Studies : In studies involving human colorectal carcinoma (HCT116) cells, derivatives of imidazo[2,1-b][1,3]thiazole demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating superior potency against cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated:
- Broad-Spectrum Efficacy : It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.
- Minimum Inhibitory Concentration (MIC) : Several derivatives have exhibited low MIC values (e.g., <10 µM), suggesting strong antimicrobial activity .
Comparative Biological Evaluation
The following table summarizes the biological activities of selected derivatives related to this compound:
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µM) |
|---|---|---|
| Compound A | 4.53 (HCT116) | 2.65 (E. coli) |
| Compound B | 5.85 (HCT116) | 1.27 (S. aureus) |
| Compound C | 9.99 (HCT116) | >20 (C. albicans) |
Future Directions and Research
The promising results associated with this compound suggest several avenues for future research:
- Structure-Activity Relationship Studies : Further exploration of modifications to the core structure could enhance efficacy and reduce toxicity.
- In Vivo Studies : Transitioning from in vitro studies to animal models will be crucial for assessing therapeutic potential and safety profiles.
- Mechanistic Studies : Understanding the precise molecular mechanisms through which these compounds exert their effects will aid in developing targeted therapies.
Mechanism of Action
The mechanism of action of 3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of 3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile and its structural analogs:
Key Findings:
Structural Impact on Bioactivity: The coumarin-linked analog (3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one) showed antiviral activity against B19V in myeloblastoid and erythroid progenitor cells, with IC₅₀ values varying based on substituents . Replacement of the coumarin group with benzonitrile (as in the target compound) likely alters electronic properties and binding affinity due to the nitrile’s strong electron-withdrawing nature.
Reactivity and Synthetic Utility: The formyl group in the target compound and its sulfanylacetate analogs (e.g., ) enables facile conjugation reactions. For example, methyl 2-({5-formylimidazo...}sulfanyl)acetate is used as a building block in organic synthesis, whereas the benzonitrile variant may serve as a precursor for cyano-containing pharmaceuticals.
Physicochemical Properties :
- The benzonitrile derivative has a higher molecular weight (268.29 g/mol) compared to sulfanylacetic acid analogs (242.30–256.30 g/mol), which may influence solubility and bioavailability. Industrial-grade analogs (e.g., ) emphasize cost-effective production, while lab-grade compounds (e.g., ) prioritize purity (>95%).
Commercial Availability :
- Sulfanylacetic acid derivatives are marketed as discontinued lab reagents (e.g., ) or industrial intermediates (e.g., ), whereas the benzonitrile variant is less commonly available, suggesting niche applications.
Biological Activity
3-{5-Formylimidazo[2,1-b][1,3]thiazol-6-yl}benzonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of imidazo[2,1-b]thiazole derivatives through various chemical reactions. One common method includes the condensation of 5-(4-bromophenyl)imidazo[2,1-b]thiazole with substituted aromatic amines to yield Schiff bases, which can then be cyclized into the desired compound. The structural characteristics can be identified using techniques such as FT-IR and NMR spectroscopy.
Table 1: Synthetic Pathways for Imidazo[2,1-b]thiazole Derivatives
| Reaction Step | Reagents/Conditions | Product |
|---|---|---|
| Initial Synthesis | 5-(4-bromophenyl)imidazo[2,1-b]thiazole + amines | Schiff base formation |
| Cyclization | Phthalic anhydride + glycine | Imidazolone derivatives |
| Final Product Formation | Condensation with benzylamine or other amines | This compound |
Anticancer Activity
The compound has shown promising anticancer properties, particularly against acute myeloid leukemia (AML). A study highlighted that certain imidazo[2,1-b]thiazole derivatives exhibit potent inhibitory effects on FLT3-dependent AML cell lines. The most active compounds demonstrated low IC50 values in both cellular assays and enzymatic inhibition tests.
Key Findings:
- Cell Line Tested : MV4-11 (FLT3-dependent AML)
- IC50 Values :
Antimicrobial Properties
Research indicates that derivatives of imidazo[2,1-b]thiazole possess significant antibacterial and antifungal activities. The synthesized compounds were evaluated against various bacterial strains and fungi. Notably, some derivatives exhibited activity comparable to standard antibiotics.
Table 2: Biological Activity of Selected Derivatives
| Compound | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | Anticancer | MV4-11 (AML) | |
| Imidazo[2,1-b]thiazole derivative A | Antibacterial | E. coli | |
| Imidazo[2,1-b]thiazole derivative B | Antifungal | Candida albicans |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the imidazo[2,1-b]thiazole ring can significantly influence biological activity. For instance:
- Substituents at the 5-position enhance anticancer efficacy.
- Electron-withdrawing groups generally increase potency against bacterial strains.
Case Study: Derivative Evaluation
A recent study synthesized several derivatives of imidazo[2,1-b]thiazole and evaluated their biological activities. The most effective compound was identified as having a specific substitution pattern that improved its binding affinity to target proteins involved in cancer cell proliferation.
Q & A
Q. Key Conditions :
- Solvents: DMF, DCM, or ethanol.
- Catalysts: Pd(PPh₃)₄ for coupling reactions.
- Purification: Column chromatography or recrystallization.
Basic: How is the structural conformation of this compound validated?
Answer:
Structural validation employs:
X-ray Crystallography : Resolves 3D conformation, bond angles, and packing interactions. SHELX programs (e.g., SHELXL) are standard for refinement .
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm; benzonitrile carbons at ~110–120 ppm) .
- 2D Experiments (COSY, HSQC) : Assigns connectivity in complex regions.
Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ at m/z 310.0521 for C₁₄H₈N₃OS) .
Advanced: What strategies resolve contradictions in reported biological activity data for imidazo-thiazole derivatives?
Answer:
Discrepancies (e.g., antioxidant vs. cytotoxic efficacy) arise from:
- Assay Variability : DPPH (radical scavenging) vs. MTT (cell viability) protocols differ in redox sensitivity.
- Structural Nuances : Minor substituent changes (e.g., formyl vs. acetyl groups) alter target binding .
Q. Methodological Solutions :
Comparative Studies : Test compounds under identical assay conditions.
Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to differentiate specific vs. nonspecific effects.
Computational Modeling : Predict binding affinities to targets like SIRT1 or PARP using docking software (AutoDock, Schrödinger) .
Example : A compound with high antioxidant activity (IC₅₀ = 5 μM in DPPH) but cytotoxicity (IC₅₀ = 10 μM in MTT) suggests context-dependent redox modulation .
Advanced: How can catalytic efficiency be optimized in C-H functionalization reactions for imidazo-thiazole derivatives?
Answer:
Organophotoredox catalysis () offers a robust platform:
Catalyst Selection : Use Ru(bpy)₃²⁺ or Ir(ppy)₃ for visible-light-mediated activation.
Substrate Scope : Electron-deficient arenes (e.g., benzonitrile) enhance regioselectivity at the 6-position .
Reaction Optimization :
- Light Source : Blue LEDs (450 nm) improve excitation efficiency.
- Additives : Na₂S₂O₈ as a sacrificial oxidant increases turnover.
Case Study : Bromodiethyl malonate reacts with 6-phenylimidazo[2,1-b]thiazole under photoredox conditions to yield alkylated products (83% yield) .
Advanced: What analytical methods differentiate stereoisomers in imidazo-thiazole derivatives?
Answer:
Stereoisomers (e.g., Z/E isomers in ) require:
Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases.
Vibrational Circular Dichroism (VCD) : Detects absolute configuration via IR-active modes.
NOESY NMR : Identifies spatial proximity of protons (e.g., H-5 and H-6 in Z-isomers) .
Example : Z-Isomers of 3-(imidazo[2,1-b]thiazol-6-yl)coumarin show distinct NOE correlations between the formyl proton and adjacent thiazole protons .
Basic: What are the primary biological targets hypothesized for this compound?
Answer:
Based on structural analogs:
SIRT1 : Imidazo-thiazoles with formyl groups mimic NAD⁺ binding, activating sirtuin deacetylases .
PARP-1 : The benzonitrile moiety may interact with the catalytic domain, inhibiting DNA repair (IC₅₀ < 1 μM in ) .
Kinases : Thiazole rings compete with ATP in binding pockets (e.g., EGFR inhibitors in ) .
Validation : Use siRNA knockdown or competitive binding assays (e.g., SPR).
Advanced: How does crystallography data inform SAR studies for imidazo-thiazole derivatives?
Answer:
X-ray structures (e.g., PDB: 3LZB) reveal:
Binding Poses : The formyl group hydrogen-bonds with Arg753 in EGFR, while the benzonitrile occupies a hydrophobic pocket .
Conformational Flexibility : Rotatable bonds in the imidazo-thiazole core allow adaptive binding to diverse targets.
Q. SAR Insight :
| Substituent | Activity Trend (IC₅₀) | Structural Rationale |
|---|---|---|
| 5-Formyl | 0.5 μM (PARP-1) | H-bond with Asp766 |
| 5-Methyl | >10 μM (PARP-1) | Steric hindrance |
Basic: What in vitro assays are recommended for preliminary neuroprotective activity screening?
Answer:
Glutamate-Induced Cytotoxicity : Measure neuronal viability (SH-SY5Y cells) via LDH release .
ROS Scavenging : Use DCFH-DA fluorescence in H₂O₂-stressed cells .
Mitochondrial Membrane Potential : JC-1 staining to assess ΔΨm collapse .
Controls : Compare to Trolox (antioxidant) and MK-801 (NMDA receptor antagonist).
Advanced: How to design stable formulations for in vivo pharmacokinetic studies?
Answer:
Solubility Enhancement : Use β-cyclodextrin inclusion complexes or nanoemulsions (particle size < 200 nm) .
Metabolic Stability : Incorporate deuterium at labile positions (e.g., formyl group) to reduce CYP450-mediated oxidation .
Bioanalysis : LC-MS/MS quantitation in plasma (LLOQ = 1 ng/mL) with deuterated internal standards .
Advanced: What computational tools predict metabolic pathways for imidazo-thiazole derivatives?
Answer:
MetaSite : Predicts Phase I/II metabolism sites (e.g., formyl oxidation to carboxylic acid) .
SwissADME : Estimates bioavailability, logP, and P-gp substrate likelihood.
Molecular Dynamics (MD) : Simulates CYP3A4 binding to identify vulnerable moieties.
Case Study : Formyl groups are oxidized to carboxylic acids in human liver microsomes (t₁/₂ = 2.3 h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
